ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate
Description
Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a chromene-derived compound featuring a cyclopenta[c]chromen core substituted with an ethoxyacetate group at the 7-position. Chromenes and their derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-2-19-15(17)9-20-10-6-7-12-11-4-3-5-13(11)16(18)21-14(12)8-10/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPGPELPHSIVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction is carried out at a temperature of around 50°C. This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclopenta[c]chromen core but differ in substituents, ester/acid groups, or additional functional moieties. Key comparisons are outlined below:
Methyl 2-({4-Oxo-1H,2H,3H,4H-Cyclopenta[c]chromen-7-yl}oxy)acetate
- Molecular Formula : C₁₅H₁₄O₅
- Key Differences: Methyl ester instead of ethyl ester. Lower molecular weight (274.27 g/mol vs. 288.30 g/mol for ethyl variant).
- Synthesis : Prepared via alkylation of the parent chromene with methyl chloroacetate under basic conditions .
2-({4-Oxo-1H,2H,3H,4H-Cyclopenta[c]chromen-7-yl}oxy)propanoic Acid
- Molecular Formula : C₁₆H₁₆O₅
- Key Differences: Propanoic acid substituent instead of ethyl ester. Increased polarity due to the carboxylic acid group, likely reducing cell permeability .
- Applications : Acid derivatives are often intermediates for further functionalization .
Ethyl 2-((3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Molecular Formula : C₁₉H₁₅ClO₅
- Key Differences :
- Synthesis : Similar to the target compound but requires additional steps to introduce the chlorophenyl group .
[(6-Methyl-4-oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid
- Molecular Formula : C₁₅H₁₄O₅
- Key Differences :
- Applications : Investigated for antioxidant activity due to the free acid group .
Structural and Functional Data Comparison
Biological Activity
Ethyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate is a synthetic compound belonging to the class of coumarin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
The molecular formula of this compound is , with a molecular weight of approximately 424.4 g/mol. The compound features a cyclopenta[c]chromene moiety that contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24O6 |
| Molecular Weight | 424.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been suggested that the compound may modulate enzymatic activity and influence signaling pathways related to inflammation and cancer progression. Specific mechanisms include:
- Inhibition of Enzymes : this compound has shown potential in inhibiting certain cytochrome P450 enzymes which play a crucial role in drug metabolism and the detoxification of xenobiotics .
- Antioxidant Activity : Studies indicate that coumarin derivatives possess antioxidant properties that can scavenge free radicals and reduce oxidative stress in cells .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF7) and colorectal cancer cells (HT29), with IC50 values indicating effective dose-response relationships.
- Mechanistic Insights : The anticancer activity may be mediated through apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M), as evidenced by flow cytometry analyses .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : Animal studies showed that administration of this compound reduced inflammatory markers in models of acute inflammation induced by carrageenan .
- Cytokine Modulation : The compound appears to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry reported that this compound exhibited selective toxicity towards cancerous cells while sparing normal cells.
- Inflammation Model : Another study demonstrated that treatment with this compound led to significant reductions in paw edema in rats compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
